molecular formula C13H21NO B13214390 1-[4-(Pentyloxy)phenyl]ethan-1-amine CAS No. 107411-52-9

1-[4-(Pentyloxy)phenyl]ethan-1-amine

Cat. No.: B13214390
CAS No.: 107411-52-9
M. Wt: 207.31 g/mol
InChI Key: LQGDAZFYSIGWTH-UHFFFAOYSA-N
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Description

Significance of Aryl-Substituted Ethan-1-amines in Organic Synthesis

Aryl-substituted ethan-1-amines, particularly those with a methyl group at the alpha position to the nitrogen (α-methylbenzylamines), are of paramount importance in modern organic synthesis. Their significance is largely rooted in their chirality. Since many biological molecules and pharmaceutical agents are active as a single enantiomer, the ability to control stereochemistry during a synthesis is crucial. wikipedia.org Chiral 1-arylethanamines are widely employed as "chiral auxiliaries," which are stereogenic units temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.orgresearchgate.net After the desired stereocenter is created, the auxiliary can be cleaved and often recovered for reuse.

This class of amines is also fundamental for the separation of racemic mixtures through a process called resolution. nih.govresearchgate.net By reacting a racemic acid with an enantiomerically pure amine base, a pair of diastereomeric salts is formed. These salts have different physical properties, such as solubility, allowing them to be separated by crystallization. The separated salts can then be treated with acid to regenerate the resolved acid and the original chiral amine.

Furthermore, these amines serve as versatile chiral building blocks. nih.govresearchgate.net They are incorporated as integral parts of the final structure in the synthesis of complex natural products and medicinal substances. nih.gov Their utility extends to the formation of chiral ligands for asymmetric metal catalysis and the construction of modular organocatalysts, which are essential tools for creating enantiomerically pure compounds. nih.govresearchgate.net The synthesis of these valuable amines is most commonly achieved through the reductive amination of the corresponding acetophenones. nih.gov

Overview of the Phenylethylamine Scaffold in Chemical Sciences

The phenylethylamine scaffold is a privileged structure in chemical sciences, particularly in medicinal chemistry. nih.govufrj.br A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a fertile starting point for drug discovery. The 2-phenylethylamine motif is ubiquitous in nature, forming the core of endogenous catecholamines like dopamine (B1211576) and norepinephrine, which are vital neurotransmitters. mdpi.com It is also embedded within the complex structures of numerous alkaloids, such as morphine. mdpi.com

The structural versatility of the phenylethylamine core allows it to be decorated with a wide array of functional groups, leading to compounds that can interact with a diverse range of biological receptors. mdpi.comresearchgate.net This has led to its incorporation into a vast number of therapeutic agents, especially those targeting the central nervous system. nih.gov The ability to modify the aromatic ring and the ethylamine (B1201723) side chain enables chemists to modulate properties such as receptor affinity, selectivity, and pharmacokinetic profiles. Consequently, a significant percentage of all drugs and drug candidates contain an amine functional group, with many of them being based on the phenylethylamine framework. yale.edu This enduring importance ensures that the synthesis and study of novel phenylethylamine derivatives remain an active and critical area of chemical research. researchgate.net

Scope and Research Context of 1-[4-(Pentyloxy)phenyl]ethan-1-amine

This compound is a specific derivative within the broader class of aryl-substituted ethanamines. Its structure features a 1-aminoethyl group attached to a phenyl ring, which is substituted at the para (4-position) with a pentyloxy (–O–(CH₂)₄CH₃) group. This ether linkage introduces a flexible, lipophilic alkyl chain, which can significantly influence the molecule's physical properties and its interactions with biological systems. The compound is chiral, existing as two enantiomers, (R)- and (S)-1-[4-(pentyloxy)phenyl]ethan-1-amine.

Table 1: Chemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₃H₂₁NO scbt.com
Molecular Weight207.31 g/mol scbt.com

The primary research context for this compound is as a chemical intermediate or building block for the synthesis of more complex molecules. Analogous to other 1-arylethylamines, it is synthesized via the reductive amination of its corresponding ketone precursor, 1-[4-(pentyloxy)phenyl]ethan-1-one (also known as 4'-pentyloxyacetophenone). nih.govnih.gov This reaction involves the condensation of the ketone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine, which is then reduced to the final primary amine. organic-chemistry.org Various reducing agents and catalytic systems can be employed for this transformation. nih.govorganic-chemistry.orglookchem.com

Table 2: Representative Synthesis via Reductive Amination
ReactantReagents/ConditionsProduct
1-[4-(Pentyloxy)phenyl]ethan-1-one1. Ammonia (or NH₄⁺ source, e.g., NH₄OAc, NH₄OOCH) 2. Reducing Agent (e.g., H₂, NaBH₃CN, NaBH(OAc)₃) 3. Catalyst (e.g., Pd/C, Raney Ni, Ru-complex)This compound

The enantiomerically pure forms of this compound are valuable as chiral resolving agents or as synthons for asymmetric synthesis, similar to other well-established chiral amines like (S)-1-(4-methoxyphenyl)ethylamine. google.com The presence of the five-carbon pentyloxy chain provides increased lipophilicity compared to methoxy (B1213986) or ethoxy analogues, making it a useful intermediate for producing target molecules, such as ligands for biological receptors or new materials, where tuning solubility and hydrophobic interactions is desired.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

107411-52-9

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1-(4-pentoxyphenyl)ethanamine

InChI

InChI=1S/C13H21NO/c1-3-4-5-10-15-13-8-6-12(7-9-13)11(2)14/h6-9,11H,3-5,10,14H2,1-2H3

InChI Key

LQGDAZFYSIGWTH-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(C)N

Origin of Product

United States

Synthetic Methodologies for 1 4 Pentyloxy Phenyl Ethan 1 Amine and Its Derivatives

Synthesis of Key Precursors: 1-[4-(Pentyloxy)phenyl]ethanone and Related Intermediates

The principal precursor for the synthesis of 1-[4-(pentyloxy)phenyl]ethan-1-amine is the ketone, 1-[4-(pentyloxy)phenyl]ethanone. Its synthesis can be approached through two primary retrosynthetic disconnections: formation of the ether linkage or installation of the acetyl group.

Etherification Strategies for the p-Pentyloxy Phenyl Moiety

A common and direct method for synthesizing the p-pentyloxy phenyl moiety involves the Williamson ether synthesis. This strategy begins with a commercially available phenolic precursor, which is then alkylated to introduce the pentyl group.

The typical starting material for this route is 4-hydroxyacetophenone. The phenolic hydroxyl group is first deprotonated with a suitable base to form a phenoxide ion, which then acts as a nucleophile. This phenoxide subsequently attacks an alkyl halide, such as 1-bromopentane (B41390) or 1-iodopentane, in a nucleophilic substitution reaction to form the desired ether.

Reaction Scheme: Williamson Ether Synthesis

Starting Material: 4-Hydroxyacetophenone

Reagents:

Base (e.g., K₂CO₃, NaH)

Pentyl Halide (e.g., CH₃(CH₂)₄Br)

Product: 1-[4-(Pentyloxy)phenyl]ethanone

Common bases and solvents used in this reaction are summarized in the table below. The choice of base and solvent can influence reaction time and yield.

BaseSolventTypical Conditions
Potassium Carbonate (K₂CO₃)Acetone, DMFReflux
Sodium Hydride (NaH)THF, DMF0 °C to room temperature
Sodium Hydroxide (NaOH)Water, Phase-transfer catalystRoom temperature to reflux

This method is advantageous as it utilizes readily available starting materials and follows a well-established, high-yielding protocol.

Acylation and Related Reactions to Form the Ethanone (B97240) Precursor

An alternative strategy involves forming the carbon-carbon bond of the acetyl group via a Friedel-Crafts acylation reaction. wikipedia.orgmasterorganicchemistry.com This approach begins with pentyloxybenzene (phenyl pentyl ether), which is then acylated to introduce the ethanone moiety.

In this electrophilic aromatic substitution reaction, an acylating agent, typically acetyl chloride or acetic anhydride (B1165640), is activated by a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). masterorganicchemistry.com This generates a highly electrophilic acylium ion. The electron-rich pentyloxybenzene ring then attacks the acylium ion, leading to the formation of 1-[4-(pentyloxy)phenyl]ethanone. The pentyloxy group is an ortho-, para-director, but the para product is generally favored due to reduced steric hindrance.

Key Features of Friedel-Crafts Acylation

FeatureDescription
Electrophile Acylium ion (CH₃CO⁺), generated from an acyl halide or anhydride with a Lewis acid.
Catalyst Strong Lewis acids like AlCl₃ or FeCl₃ are typically required. masterorganicchemistry.com
Advantage The product, an aryl ketone, is deactivated towards further acylation, which prevents polysubstitution reactions. libretexts.org
Limitation The reaction fails on strongly deactivated aromatic rings or those with amine substituents. libretexts.org

This route provides a powerful method for constructing the ketone precursor, especially when pentyloxybenzene is a more accessible starting material than 4-hydroxyacetophenone.

Amination Pathways to this compound

Once the precursor 1-[4-(pentyloxy)phenyl]ethanone is obtained, the next critical step is the introduction of the amine group to form the target compound. This transformation is most commonly achieved through reductive amination or via an oxime intermediate.

Reductive Amination Protocols

Reductive amination is a highly versatile and widely used method for converting ketones into amines. wikipedia.org The process involves the reaction of the ketone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

Direct Reductive Amination: In a one-pot reaction, 1-[4-(pentyloxy)phenyl]ethanone is mixed with an ammonia source and a reducing agent. wikipedia.org The key to a successful direct reductive amination is the use of a reducing agent that is selective for the protonated imine (iminium ion) over the starting ketone. This selectivity prevents the wasteful reduction of the ketone to a secondary alcohol.

Several specialized hydride reagents are effective for this purpose, as detailed in the table below.

Reducing AgentTypical Solvent(s)Key Characteristics
Sodium Cyanoborohydride (NaBH₃CN)Methanol, Ethanol (B145695)Effective under mildly acidic conditions (pH 6-7); highly toxic. harvard.edu
Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃)Dichloroethane, THFMilder and less toxic than NaBH₃CN; highly selective and broadly applicable. masterorganicchemistry.comharvard.edu
Catalytic Hydrogenation (H₂/Catalyst)Ethanol, MethanolUses catalysts like Palladium (Pd), Platinum (Pt), or Raney Nickel; can sometimes lead to over-alkylation. wikipedia.org

Sodium triacetoxyborohydride is often the reagent of choice due to its high selectivity, operational simplicity, and lower toxicity compared to cyanoborohydride reagents. harvard.edu

Oxime Reduction and Related Approaches

An alternative, two-step pathway to the amine involves the formation and subsequent reduction of an oxime intermediate.

First, 1-[4-(pentyloxy)phenyl]ethanone is reacted with hydroxylamine (B1172632) (NH₂OH), often from a salt like hydroxylamine hydrochloride in the presence of a base, to form 1-[4-(pentyloxy)phenyl]ethanone oxime. arpgweb.comgoogle.com This reaction is typically robust and high-yielding.

The N-O bond of the resulting oxime is then reduced to form the primary amine, this compound. Various reducing agents can accomplish this transformation:

Catalytic Hydrogenation: Hydrogen gas with catalysts such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂) is effective for reducing oximes to primary amines.

Metal Hydrides: Stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) can be used, though they are less chemoselective.

Dissolving Metal Reduction: Reagents like sodium metal in ethanol can also be employed for the reduction.

This method provides a reliable alternative to direct reductive amination, particularly when direct methods prove challenging or when the oxime itself is a desired intermediate for other transformations.

Enantioselective Synthesis and Chiral Resolution Techniques

The target molecule, this compound, contains a chiral center at the carbon atom bonded to the nitrogen. Therefore, obtaining enantiomerically pure forms of the amine is often a critical objective, particularly for pharmaceutical applications. This can be achieved either by synthesizing a specific enantiomer directly (asymmetric synthesis) or by separating a racemic mixture (chiral resolution).

Enantioselective Synthesis: Asymmetric synthesis aims to create a preponderance of one enantiomer from the outset. For this target molecule, this is often accomplished through the asymmetric reduction of an imine intermediate. Chiral catalysts, such as those derived from transition metals paired with chiral ligands or chiral phosphoric acids, can guide the approach of the reducing agent to one face of the imine, leading to the preferential formation of one enantiomer. researchgate.net

Chiral Resolution: Chiral resolution is a more traditional and frequently employed method that involves the separation of a pre-formed racemic mixture of the amine. wikipedia.org The most common approach is the formation of diastereomeric salts.

The racemic amine is treated with a single enantiomer of a chiral acid, known as a resolving agent. This acid-base reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. wikipedia.org Once a single diastereomeric salt is isolated, the chiral resolving agent is removed by treatment with a base, liberating the desired enantiomerically pure amine.

Common chiral resolving agents for amines are listed below.

Resolving AgentType
(+)- or (-)-Tartaric AcidChiral Dicarboxylic Acid
(+)- or (-)-O,O'-Dibenzoyltartaric AcidChiral Dicarboxylic Acid Derivative
(+)- or (-)-Camphorsulfonic AcidChiral Sulfonic Acid onyxipca.com
(+)- or (-)-Mandelic AcidChiral α-Hydroxy Acid onyxipca.com

Additionally, enzymatic kinetic resolution offers a powerful alternative. Specific enzymes, such as lipases, can selectively acylate one enantiomer of the racemic amine at a much faster rate than the other, allowing for the separation of the unreacted amine enantiomer from the acylated one. researchgate.netnih.gov

Asymmetric Catalytic Approaches (e.g., Asymmetric Hydrogenation)

Asymmetric hydrogenation of prochiral ketones is a powerful and atom-economical method for producing chiral alcohols, which can be subsequently converted to amines. nih.govmdpi.com For the synthesis of this compound, the precursor ketone, 4'-(pentyloxy)acetophenone, would undergo asymmetric hydrogenation or asymmetric transfer hydrogenation to yield the corresponding chiral alcohol, 1-[4-(pentyloxy)phenyl]ethan-1-ol. This alcohol can then be converted to the amine with retention of stereochemistry.

Catalysts for these hydrogenations are typically transition metal complexes with chiral ligands. Ruthenium (Ru) and Iridium (Ir) complexes are commonly employed. nih.govmdpi.com For instance, Ru complexes with chiral diphosphine ligands (e.g., BINAP) and diamine ligands (e.g., DPEN) have demonstrated high catalytic activity and enantioselectivity for a wide range of ketones. nih.gov Asymmetric transfer hydrogenation (ATH) offers a practical alternative that avoids the use of high-pressure hydrogen gas, often employing formic acid or isopropanol (B130326) as the hydrogen source. liv.ac.uk

The general reaction scheme is as follows:

Asymmetric Hydrogenation: 4'-(Pentyloxy)acetophenone is hydrogenated using H₂ gas in the presence of a chiral Ru or Ir catalyst to produce the enantiomerically enriched 1-[4-(pentyloxy)phenyl]ethan-1-ol.

Conversion to Amine: The resulting chiral alcohol is then converted to the amine via methods such as the Mitsunobu reaction with a nitrogen source or by conversion to a leaving group (e.g., tosylate) followed by nucleophilic substitution with an amine surrogate (e.g., azide) and subsequent reduction.

Table 1: Representative Catalytic Systems for Asymmetric Hydrogenation of Aromatic Ketones
Catalyst SystemSubstrate TypeHydrogen SourceTypical Enantiomeric Excess (ee)
Ru(II)-TsDPEN-diphosphineAromatic KetonesH₂>95%
Cp*Ir(III)-TsDPENAromatic KetonesHCOOH/NEt₃>98%

Diastereomeric Salt Formation for Enantiomeric Separation

Classical resolution via diastereomeric salt formation is a widely used and robust method for separating the enantiomers of racemic amines. wikipedia.org This technique involves reacting the racemic this compound with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org This reaction produces a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility.

Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.orglibretexts.org The process involves the following steps:

Salt Formation: The racemic amine is mixed with a single enantiomer of a chiral acid (e.g., (R,R)-(+)-tartaric acid) in a suitable solvent.

Crystallization: Due to differences in solubility, one of the diastereomeric salts (e.g., the (R)-amine-(R,R)-acid salt) preferentially crystallizes out of the solution.

Separation: The crystallized salt is separated by filtration.

Liberation of Amine: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the acid and liberate the free, enantiomerically enriched amine. gavinpublishers.com

The efficiency of the resolution depends on the choice of resolving agent, solvent, and crystallization conditions. gavinpublishers.com

Table 2: Common Chiral Resolving Agents for Amines
Resolving AgentTypeTypical Application
(+)-Tartaric AcidChiral AcidResolution of primary and secondary amines
(-)-Mandelic AcidChiral AcidResolution of various amines
(+)-Camphor-10-sulfonic acidChiral AcidResolution of chiral amines

Chemo-Enzymatic Resolution Strategies

Enzymatic kinetic resolution offers a highly selective and environmentally friendly approach to obtaining enantiopure amines. researchgate.net This method utilizes enzymes, typically lipases, which can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For primary amines like this compound, this often involves an enantioselective acylation. nih.gov

Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is a highly effective biocatalyst for the resolution of phenylethylamines. researchgate.netnih.gov In a typical procedure, the racemic amine is treated with an acyl donor (e.g., ethyl acetate (B1210297) or vinyl acetate) in an organic solvent in the presence of the lipase. The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) to form an amide, while the other (S-enantiomer) remains as the unreacted amine. The resulting amide and unreacted amine can then be easily separated. This approach can yield both enantiomers in high enantiomeric purity. researchgate.net

Table 3: Representative Chemo-Enzymatic Resolution of Phenylethylamines
EnzymeAcyl DonorSolventTypical Result
Novozym 435 (CALB)Ethyl MethoxyacetateTolueneHigh enantiomeric excess (>99% ee) for both unreacted amine and acylated product
Novozym 435 (CALB)Vinyl AcetateHexaneGood conversion and enantioselectivity

Chromatographic Methods for Enantiopurification

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs), are powerful analytical and preparative tools for separating enantiomers. chromatographyonline.com For this compound, enantiomers can be separated by passing a solution of the racemate through a column packed with a chiral material.

The separation relies on the differential transient formation of diastereomeric complexes between the enantiomers and the chiral stationary phase. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamate) (e.g., Chiralpak® and Chiralcel® columns), are highly effective for the resolution of a wide range of chiral compounds, including amines. nih.govyakhak.org The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol or ethanol), along with acidic or basic additives, is critical for achieving optimal separation. researchgate.net

Derivatization Strategies for Structural Diversification

The primary amino group of this compound is a versatile handle for a wide range of chemical modifications, allowing for the synthesis of diverse derivatives.

Amidation and Imine Formation Reactions

Amidation: The primary amine can readily react with carboxylic acids or their activated derivatives (such as acyl chlorides or anhydrides) to form amides. Direct condensation of a carboxylic acid and an amine can be promoted by coupling agents like carbodiimides (e.g., EDC) or by catalysts such as boric acid or titanium(IV) chloride. nih.govorganic-chemistry.org This reaction is fundamental in peptide synthesis and for creating compounds with diverse functionalities.

Imine Formation: The reaction of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. This condensation reaction is typically reversible and may require the removal of water to drive it to completion. Imines are valuable intermediates themselves and can be further reduced to form secondary amines.

Functionalization of the Amino Group

Beyond amidation, the amino group can undergo various other functionalization reactions to generate a broad spectrum of derivatives.

N-Alkylation: The amine can be alkylated using alkyl halides or via reductive amination. Reductive amination involves the reaction with an aldehyde or ketone to form an imine in situ, which is then reduced (e.g., with sodium borohydride) to yield a secondary or tertiary amine.

N-Arylation: The formation of a carbon-nitrogen bond with an aryl group can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov This allows for the synthesis of N-aryl derivatives.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields sulfonamides, which are important functional groups in medicinal chemistry.

These derivatization strategies enable the systematic modification of the parent amine's structure, which is essential for exploring structure-activity relationships in various chemical and biological contexts.

Modifications of the Pentyloxy Chain and Aromatic Ring

The versatility of the 1-phenylethanamine scaffold allows for extensive structural diversification. Synthetic efforts have focused on two main areas: altering the length and nature of the alkoxy chain at the C4 position of the phenyl ring, and introducing various substituents onto the aromatic ring itself. These modifications are typically achieved by selecting appropriate starting materials or by employing standard aromatic substitution reactions.

A cornerstone of the synthetic approach is the preparation of a 4-alkoxyacetophenone intermediate. This is most commonly achieved through the Williamson ether synthesis, where 4-hydroxyacetophenone is O-alkylated with a suitable alkyl halide in the presence of a base. This method is highly adaptable for introducing a wide variety of alkoxy groups. Following the formation of the substituted acetophenone, the target amine is typically synthesized via reductive amination. This two-step sequence provides a reliable and flexible route to a diverse range of analogs.

Modifications of the Pentyloxy Chain

Systematic modifications of the pentyloxy chain have been explored to understand the impact of the ether group's size, shape, and lipophilicity. This is generally accomplished by reacting 4-hydroxyacetophenone with different alkyl halides. For instance, a series of (4-alkoxyphenyl)glycinamides, which share the 4-alkoxyphenyl moiety with the target compound, were synthesized to explore structure-activity relationships. The synthesis involved the O-alkylation of methyl 4-hydroxyphenylglycinate with various alkyl bromides, followed by further chemical transformations.

While direct data on a comprehensive series of 1-[4-(alkoxy)phenyl]ethan-1-amine analogs is not extensively published in a single study, the synthetic route is well-established. The following table illustrates a representative series of analogs that can be synthesized by varying the alkyl halide in the initial O-alkylation step, followed by reductive amination of the resulting acetophenone.

Derivative NameAlkyl Chain ModificationStarting Alkyl HalideIntermediate Ketone
1-[4-(Propoxy)phenyl]ethan-1-aminePropoxy (C3)1-Bromopropane1-[4-(Propoxy)phenyl]ethan-1-one
1-[4-(Butoxy)phenyl]ethan-1-amineButoxy (C4)1-Bromobutane1-[4-(Butoxy)phenyl]ethan-1-one
1-[4-(Hexyloxy)phenyl]ethan-1-amineHexyloxy (C6)1-Bromohexane1-[4-(Hexyloxy)phenyl]ethan-1-one
1-[4-(Isopentyloxy)phenyl]ethan-1-amineIsopentyloxy (branched C5)1-Bromo-3-methylbutane1-[4-(Isopentyloxy)phenyl]ethan-1-one
1-[4-(Cyclopentyloxy)phenyl]ethan-1-amineCyclopentyloxy (cyclic C5)Bromocyclopentane1-[4-(Cyclopentyloxy)phenyl]ethan-1-one

This systematic variation allows for the fine-tuning of the compound's physicochemical properties.

Modifications of the Aromatic Ring

Functionalization of the aromatic ring of this compound derivatives can be achieved by either starting with a pre-functionalized 4-hydroxyacetophenone or by direct electrophilic aromatic substitution on the 1-[4-(pentyloxy)phenyl]ethan-1-one intermediate. The pentyloxy group is an ortho-, para-directing activator, which guides incoming electrophiles to the positions ortho to the ether linkage.

Common modifications include halogenation and nitration. For example, nitration of 1-[4-(pentyloxy)phenyl]ethan-1-one would be expected to yield 1-[3-nitro-4-(pentyloxy)phenyl]ethan-1-one, which can then be converted to the corresponding amine. The nitro group can also serve as a handle for further functionalization, such as reduction to an amino group.

The following table outlines the synthesis of representative aromatic ring-modified derivatives.

Derivative NameAromatic Ring SubstituentSynthetic ApproachKey Intermediate
1-[3-Chloro-4-(pentyloxy)phenyl]ethan-1-amineChlorineChlorination of 1-[4-(pentyloxy)phenyl]ethan-1-one1-[3-Chloro-4-(pentyloxy)phenyl]ethan-1-one
1-[3-Bromo-4-(pentyloxy)phenyl]ethan-1-amineBromineBromination of 1-[4-(pentyloxy)phenyl]ethan-1-one1-[3-Bromo-4-(pentyloxy)phenyl]ethan-1-one
1-[3-Nitro-4-(pentyloxy)phenyl]ethan-1-amineNitroNitration of 1-[4-(pentyloxy)phenyl]ethan-1-one1-[3-Nitro-4-(pentyloxy)phenyl]ethan-1-one
1-[3-Amino-4-(pentyloxy)phenyl]ethan-1-amineAminoReduction of the corresponding nitro-intermediate1-[3-Nitro-4-(pentyloxy)phenyl]ethan-1-amine
1-[2-Methyl-4-(pentyloxy)phenyl]ethan-1-amineMethylStart from 2-methyl-4-hydroxyacetophenone1-[2-Methyl-4-(pentyloxy)phenyl]ethan-1-one

These synthetic strategies provide a robust platform for generating a wide array of derivatives of this compound, enabling detailed exploration of its chemical space.

Computational and Theoretical Investigations of 1 4 Pentyloxy Phenyl Ethan 1 Amine

Quantum Chemical Calculations and Spectroscopic Prediction

Quantum chemical calculations are fundamental to understanding a molecule's electronic structure and properties at the atomic level.

Prediction of Vibrational (IR, Raman) and Nuclear Magnetic Resonance (NMR) SpectraOnce a geometry is optimized, the same DFT methods can be used to predict various types of spectra.researchgate.net

Vibrational Spectra: Calculations can determine the harmonic vibrational frequencies, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectroscopy. elixirpublishers.comresearchgate.netnih.govresearchgate.net These predicted spectra are invaluable for assigning specific vibrational modes (e.g., C-H stretching, N-H bending) to the experimentally observed bands. nist.gov

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the nuclear magnetic shielding tensors, which are then converted into predicted ¹H and ¹³C NMR chemical shifts. nih.govaps.orgdocbrown.info Comparing these theoretical shifts with experimental data helps confirm the molecular structure. researchgate.netdntb.gov.ua

As no such calculations have been published for 1-[4-(Pentyloxy)phenyl]ethan-1-amine, theoretical vibrational and NMR data are not available.

Conformational Analysis and Molecular Dynamics Simulations

These methods explore the dynamic nature of a molecule and its potential interactions with biological systems.

Molecular Recognition Principles and Binding Interactions (in silico, non-clinical context)

In silico molecular docking and dynamics simulations are instrumental in understanding how this compound interacts with other molecules or receptor models. These interactions are governed by the molecule's distinct functional groups.

Hydrogen Bonding: The primary amine (-NH2) group is a potent hydrogen bond donor. The nitrogen atom itself, along with the oxygen atom of the pentyloxy group, can act as hydrogen bond acceptors. These interactions are crucial for the specific orientation and binding affinity of the molecule within a binding site.

Hydrophobic Interactions: The five-carbon pentyloxy chain and the phenyl ring create significant hydrophobic character. These regions are likely to engage in favorable van der Waals and hydrophobic interactions with nonpolar pockets of a host molecule, contributing significantly to binding stability.

Pi-Interactions: The aromatic phenyl ring can participate in various π-interactions, including π-π stacking with other aromatic residues and cation-π interactions with positively charged groups.

A typical molecular docking simulation would predict the preferred binding pose and estimate the binding energy, which is composed of these individual interaction forces. The results would highlight the key residues or chemical moieties of a binding partner that are essential for molecular recognition.

Electronic Structure and Reactivity Descriptors

An electrostatic potential (ESP) map illustrates the charge distribution across the molecule's surface, providing critical insights into its electrostatic interactions. walisongo.ac.idyoutube.com For this compound, the ESP map would reveal distinct regions of positive and negative potential.

Negative Potential (Red/Yellow): Regions of high electron density, representing nucleophilic or hydrogen bond accepting sites, would be concentrated around the electronegative nitrogen and oxygen atoms. The π-electron cloud of the phenyl ring would also exhibit a negative potential. walisongo.ac.id

Positive Potential (Blue): Regions of low electron density, indicating electrophilic or hydrogen bond donating sites, would be located on the hydrogen atoms of the amine group (-NH2). youtube.com

Analysis of the partial atomic charges, often calculated using methods like Mulliken population analysis, quantifies this charge distribution. The nitrogen and oxygen atoms would possess significant negative partial charges, while the hydrogens of the amine group and carbons adjacent to the heteroatoms would carry positive partial charges. This charge landscape dictates the molecule's approach and orientation towards other polar molecules.

Table 1: Representative Calculated Partial Atomic Charges

Atom/GroupExpected Partial Charge (a.u.)Role in Interaction
Amine Nitrogen (N)-0.9 to -1.1Nucleophilic Center, H-Bond Acceptor
Ether Oxygen (O)-0.5 to -0.7H-Bond Acceptor
Amine Hydrogens (H)+0.3 to +0.5Electrophilic Center, H-Bond Donor
Aromatic Carbons (C)-0.1 to +0.2π-Interaction Site

Note: Values are illustrative and based on typical DFT calculations for similar functional groups.

Fukui functions are essential descriptors derived from conceptual DFT that identify the most reactive sites within a molecule for different types of chemical attack. d-nb.infonih.gov They quantify the change in electron density at a specific point when an electron is added or removed. d-nb.info

f(r)+ (for Nucleophilic Attack): This function highlights sites most susceptible to attack by a nucleophile (electron donor). For this molecule, the carbon atom attached to the amine group would likely show a high f(r)+ value.

f(r)- (for Electrophilic Attack): This function indicates the sites most likely to be attacked by an electrophile (electron acceptor). The nitrogen atom of the amine group is expected to be the primary site for electrophilic attack due to its lone pair of electrons. researchgate.net

f(r)0 (for Radical Attack): This function predicts the most probable sites for radical attack.

These descriptors allow for a precise, atom-by-atom prediction of chemical reactivity, which is invaluable in understanding reaction mechanisms. researchgate.net

Table 2: Predicted Local Reactivity using Fukui Functions

Atom/SiteDominant Fukui FunctionPredicted Reactivity
Amine Nitrogen (N)f(r)-Most reactive site for electrophiles
Aromatic C-ortho to -ORf(r)-Secondary site for electrophiles
Benzylic Carbon (C attached to N)f(r)+Most reactive site for nucleophiles

Prediction of Non-Linear Optical (NLO) Properties

Computational methods are also employed to predict the non-linear optical (NLO) properties of molecules. nih.gov NLO materials are crucial for applications in photonics and optoelectronics. researchgate.net The NLO response of a molecule is related to its ability to alter its charge distribution under a strong electric field, a property quantified by polarizability (α) and hyperpolarizabilities (β and γ).

This compound possesses features that suggest potential NLO activity. The pentyloxy group (-OC5H11) acts as an electron-donating group (donor), the phenyl ring serves as a π-conjugated bridge, and the ethylamine (B1201723) group can also influence the electronic distribution. This "donor-π system" architecture can lead to a significant first hyperpolarizability (β), which is a key measure of second-order NLO activity. researchgate.net Quantum chemical calculations can provide theoretical values for these properties, guiding the design of new NLO materials. nih.gov

Table 3: Theoretically Predicted NLO Properties

PropertySymbolSignificance
Dipole MomentμIndicates molecular polarity, influences NLO response
Mean Polarizability⟨α⟩Measures the linear response to an electric field
First HyperpolarizabilityβtotMeasures the second-order NLO response

Note: Specific values for these properties would require dedicated DFT calculations.

Advanced Analytical Characterization Methodologies in Chemical Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing detailed information about the carbon-hydrogen framework of a molecule. While standard one-dimensional (1D) ¹H and ¹³C NMR provide essential data on the chemical environment of individual atoms, advanced techniques offer deeper insights into molecular connectivity and spatial relationships.

For 1-[4-(pentyloxy)phenyl]ethan-1-amine, 2D-NMR experiments are crucial for unambiguous signal assignment.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings, clearly identifying adjacent protons. For instance, it would show the correlation between the methine proton of the ethanamine group and the methyl protons, as well as the sequential couplings within the pentyloxy chain (e.g., -OCH₂-CH₂-).

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

Solid-State NMR (ssNMR) could be employed to study the compound in its solid form, providing information on molecular packing, conformation, and polymorphism, which are not accessible from solution-state NMR.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position¹H Chemical Shift (δ, ppm) (Predicted)¹³C Chemical Shift (δ, ppm) (Predicted)
-CH(NH₂)CH₃~4.1 (quartet)~50
-CH(NH₂)CH₃~1.4 (doublet)~25
Aromatic H2'/H6'~7.2 (doublet)~128
Aromatic H3'/H5'~6.9 (doublet)~115
-OCH₂-~3.9 (triplet)~68
-OCH₂CH₂-~1.8 (quintet)~29
-CH₂CH₂CH₂-~1.4 (sextet)~28
-CH₂CH₃~1.3 (sextet)~22
-CH₂CH₃~0.9 (triplet)~14
Aromatic C1'-~138
Aromatic C4'-~158

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₃H₂₁NO), the expected exact mass can be calculated and compared to the experimental value. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used. HRMS is also a powerful tool for assessing purity, as it can detect and identify trace impurities with different elemental compositions.

Table 2: HRMS Data for this compound

IonElemental FormulaCalculated Exact Mass (m/z)Observed Mass (m/z)
[M+H]⁺C₁₃H₂₂NO⁺208.1701Within 5 ppm tolerance
[M]⁺C₁₃H₂₁NO⁺•207.1623Within 5 ppm tolerance

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, providing a molecular "fingerprint."

For this compound, key vibrational modes would include:

N-H Stretching: As a primary amine, it is expected to show two N-H stretching bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aliphatic C-H stretches from the ethanamine and pentyloxy groups will appear just below 3000 cm⁻¹, while aromatic C-H stretches will be observed just above 3000 cm⁻¹.

Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the phenyl ring.

N-H Bending: The scissoring vibration of the -NH₂ group typically appears around 1600 cm⁻¹.

C-O Stretching: A strong band corresponding to the aryl-alkyl ether linkage is expected in the 1250-1200 cm⁻¹ region.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C backbone of the alkyl chain, which may be weak in the IR spectrum.

Table 3: Characteristic IR and Raman Vibrational Frequencies

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
N-H Stretch (asymmetric & symmetric)3500 - 3300 (two bands)Weak
Aromatic C-H Stretch3100 - 3000Strong
Aliphatic C-H Stretch2960 - 2850Strong
N-H Bend (Scissoring)1650 - 1580Medium
Aromatic C=C Stretch1600, 1580, 1500, 1450Strong
Aryl C-O Stretch1260 - 1200 (strong)Medium
Alkyl C-O Stretch1150 - 1085Medium

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is essential for separating the components of a mixture, allowing for the assessment of both chemical and stereochemical purity.

Since this compound possesses a stereocenter at the benzylic carbon, it exists as a pair of enantiomers. Chiral HPLC is the gold standard for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

For primary amines, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are highly effective. A typical method would involve a normal-phase mobile system. The choice of mobile phase modifiers and additives is critical for achieving optimal separation.

Table 4: Example Chiral HPLC Method Parameters

ParameterCondition
Column (CSP)Polysaccharide-based (e.g., Chiralpak® IA, Chiralcel® OD)
Mobile PhaseHexane / Isopropanol (B130326) / Diethylamine (e.g., 80:20:0.1 v/v/v)
Flow Rate1.0 mL/min
DetectionUV at 220 nm or 270 nm
Temperature25 °C

GC-MS is a robust technique for analyzing volatile and thermally stable compounds. While primary amines can sometimes exhibit poor peak shape on standard GC columns due to their polarity, GC-MS is still a valuable tool for purity assessment. The mass spectrometer detector provides structural information based on the compound's fragmentation pattern upon electron ionization (EI).

The EI mass spectrum of this compound is expected to be dominated by alpha-cleavage (benzylic cleavage), a characteristic fragmentation pathway for phenethylamines. This would result in the formation of a stable iminium ion. The molecular ion peak may be weak or absent.

For improved chromatographic performance and to create derivatives with more distinctive mass spectra, the primary amine can be acylated (e.g., with trifluoroacetic anhydride). This process yields a less polar, more volatile derivative with characteristic fragmentation patterns.

Table 5: Predicted Key Mass Fragments (m/z) in GC-EI-MS

Fragment Ion (m/z)Proposed Structure / Origin
207Molecular Ion [M]⁺ (C₁₃H₂₁NO)
192[M - CH₃]⁺ (Loss of methyl group)
136[M - C₅H₁₁]⁺ (Loss of pentyl radical via cleavage at ether)
121[H₂N-CH-C₆H₄-O]⁺ (Benzylic cleavage with rearrangement)
44[CH₃-CH=NH₂]⁺ (Benzylic cleavage, charge on amine fragment)

Crystallographic Analysis of this compound Currently Unavailable

A comprehensive search of available scientific literature and crystallographic databases has revealed no publicly accessible single-crystal X-ray diffraction data for the chemical compound this compound. Consequently, a detailed analysis of its solid-state structure, including single-crystal X-ray diffraction parameters and a description of its crystal packing and intermolecular interactions, cannot be provided at this time.

X-ray crystallography is a pivotal analytical technique in chemical research for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid. This methodology provides fundamental insights into molecular geometry, conformational preferences, and the nature of non-covalent interactions that govern the packing of molecules in the crystalline state.

For the specific compound this compound, this would involve the determination of its crystal system, space group, and unit cell dimensions. Furthermore, a detailed examination of the crystal structure would elucidate the intermolecular forces at play, such as hydrogen bonding, van der Waals forces, and potential π-π stacking interactions, which are crucial for understanding the material's bulk properties.

Without experimental crystallographic data, any discussion on the solid-state structure of this compound would be purely speculative. The generation of the requested detailed research findings and data tables for the sections on "Single-Crystal X-ray Diffraction Analysis" and "Crystal Packing and Intermolecular Interactions" is therefore not possible. Further research and publication of the crystal structure of this compound in peer-reviewed scientific literature are required before a comprehensive report can be compiled.

Advanced Chemical Applications and Research Frontiers

Utilization as Chiral Building Blocks and Auxiliaries in Asymmetric Synthesis

Chiral amines are fundamental components in the field of asymmetric synthesis, serving as precursors to a wide array of enantiomerically pure molecules. 1-[4-(Pentyloxy)phenyl]ethan-1-amine, as a primary chiral amine, is a versatile building block for the stereoselective synthesis of more complex structures and for the design of chiral ligands and catalysts that drive enantioselective transformations.

The primary amine functionality of this compound allows for its incorporation into larger molecules through various chemical transformations, such as amide bond formation, imine formation, and reductive amination. Its inherent chirality can be transferred to the target molecule, influencing the stereochemical outcome of synthetic steps. The pentyloxyphenyl group can also play a role in directing non-covalent interactions that contribute to stereoselectivity.

In the synthesis of complex organic molecules, chiral amines like this compound can be used to introduce a specific stereocenter. For instance, it can be acylated with a prochiral carboxylic acid derivative, where the subsequent intramolecular cyclization can proceed with high diastereoselectivity, dictated by the stereochemistry of the amine.

Table 1: Representative Stereoselective Reactions Utilizing Chiral Amines

Reaction Type Substrate Chiral Amine Derivative Product Diastereomeric Excess (d.e.)
Asymmetric Michael Addition Chalcone N-Tosyl-1-[4-(pentyloxy)phenyl]ethan-1-amine β-Amino ketone >95%
Asymmetric Aldol Reaction Propanal (R)-1-[4-(pentyloxy)phenyl]ethan-1-amine derived imine anti-Aldol adduct 90%

This table presents illustrative data based on typical outcomes for analogous chiral amines in stereoselective synthesis.

The amine group in this compound serves as an excellent coordination site for metal ions, making it a valuable scaffold for the design of chiral ligands. These ligands, when complexed with transition metals, can form highly effective asymmetric catalysts for a variety of chemical reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

The modular nature of this amine allows for the synthesis of a diverse library of ligands. For example, reaction with phosphines can yield P,N-ligands, while reaction with other coordinating groups can lead to the formation of bidentate or tridentate chiral ligands. The pentyloxy tail can influence the solubility and steric environment of the resulting metal complex, which in turn can fine-tune its catalytic activity and enantioselectivity.

Table 2: Performance of Catalysts Derived from Chiral Amines in Asymmetric Hydrogenation

Catalyst Precursor Substrate Reaction Enantiomeric Excess (e.e.)
[Rh(COD)Cl]₂ / (R)-N-diphenylphosphino-1-[4-(pentyloxy)phenyl]ethan-1-amine Methyl acetamidoacrylate Asymmetric Hydrogenation 98%
[RuCl₂(p-cymene)]₂ / (S,S)-N,N'-bis(1-(4-(pentyloxy)phenyl)ethyl)ethylenediamine Acetophenone Asymmetric Transfer Hydrogenation 95%

This table contains representative data illustrating the potential catalytic performance of ligands derived from the subject compound.

Exploration in Materials Science

The molecular structure of this compound, featuring a rigid phenyl ring, a chiral center, and a flexible alkyl chain, makes it an interesting candidate for applications in materials science, particularly in the fields of liquid crystals and optoelectronics.

Derivatives of this compound, such as Schiff bases formed by condensation with substituted benzaldehydes, can themselves exhibit liquid crystalline properties. The combination of the chiral center and the calamitic (rod-like) molecular shape can lead to the formation of chiral smectic or twisted nematic phases, which are of interest for display technologies and optical sensors.

Table 3: Properties of a Chiral Dopant in a Nematic Liquid Crystal Host

Property Value
Host Liquid Crystal 5CB (4-Cyano-4'-pentylbiphenyl)
Chiral Dopant N-(4'-methoxybenzylidene)-1-[4-(pentyloxy)phenyl]ethan-1-amine
Concentration of Dopant 1 mol%
Helical Twisting Power (HTP) 25 µm⁻¹

This table provides plausible data for a derivative of the subject compound when used as a chiral dopant.

Organic compounds with chiral centers and extended π-systems are being explored for their potential in optoelectronic devices. The non-centrosymmetric nature of chiral molecules can lead to interesting optical properties, such as second-harmonic generation (SHG) and circular dichroism. While this compound itself has a limited π-system, it can be incorporated into larger conjugated molecules to impart chirality.

For instance, it can be used as a chiral pendant group on a polymer backbone or as a building block for the synthesis of chiral organic dyes. These materials could find applications in chiral organic light-emitting diodes (OLEDs), which can emit circularly polarized light, and in chiroptical sensors.

Application in Structure-Based Chemical Design and Molecular Recognition Studies

The defined three-dimensional structure of this compound makes it a useful tool in the study of molecular recognition phenomena. Its ability to engage in specific intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, allows it to act as a chiral selector for the separation of enantiomers or as a model compound for studying receptor-ligand interactions.

A significant application in this area is in the development of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). nih.gov this compound or its derivatives can be immobilized onto a solid support, such as silica (B1680970) gel, to create a chiral environment. When a racemic mixture is passed through a column packed with this CSP, the two enantiomers will interact differently with the chiral selector, leading to their separation. nih.gov The pentyloxy group can enhance the hydrophobic interactions with the analytes, contributing to the separation efficiency. The enantioselective recognition is based on the formation of transient diastereomeric complexes between the chiral stationary phase and the enantiomers of the analyte. doi.org

Table 4: Enantioselective Recognition on a Chiral Stationary Phase

Analyte (Racemate) Mobile Phase Separation Factor (α) Resolution (Rs)
N-acetyl-leucine Hexane/Isopropanol (B130326) (90:10) 1.35 2.1
Propranolol Hexane/Ethanol (B145695) (80:20) with 0.1% Diethylamine 1.52 3.5

This table illustrates the potential performance of a chiral stationary phase derived from this compound in the separation of common racemic compounds.

Design Principles for Novel Molecular Scaffolds

The unique structural attributes of this compound make it an excellent candidate for the design of novel molecular scaffolds, particularly in asymmetric synthesis. Chiral amines are fundamental in creating frameworks that can induce stereoselectivity in chemical reactions. The principles guiding the use of this compound as a molecular scaffold are rooted in its inherent chirality and the reactivity of its primary amine group.

The chiral 1-phenylethylamine (B125046) (PEA) core, of which this compound is a derivative, is a well-established privileged chiral auxiliary in organic synthesis. abechem.comnih.govnih.gov The presence of the stereogenic center adjacent to the phenyl ring allows for effective transfer of chirality during a reaction, guiding the formation of a specific stereoisomer of the product. The pentyloxy group at the para position of the phenyl ring can influence the scaffold's properties in several ways:

Steric Hindrance: The bulky pentyloxy group can provide steric hindrance, which can enhance facial selectivity in reactions involving the chiral center.

Solubility: The alkyl chain of the pentyloxy group can increase the solubility of the scaffold and its derivatives in organic solvents, facilitating its use in a wider range of reaction conditions.

Electronic Effects: The oxygen atom of the pentyloxy group can exert an electron-donating effect on the phenyl ring, which can modulate the reactivity of the scaffold.

These design principles are leveraged to construct complex chiral molecules, where the this compound moiety is incorporated into a larger structure to control its three-dimensional arrangement. For example, it can be used to synthesize chiral ligands for asymmetric catalysis or as a starting material for the synthesis of biologically active compounds with specific stereochemistry.

Investigation of Ligand-Target Interactions in Defined Chemical Systems

The study of ligand-target interactions is crucial for understanding biological processes and for the development of new therapeutic agents. Phenethylamine (B48288) derivatives are known to interact with a variety of biological targets, including receptors and enzymes. semanticscholar.orgresearchgate.netresearchgate.net The structure of this compound, with its aromatic ring, amine group, and a flexible alkoxy chain, provides a platform for investigating these interactions in defined chemical systems.

For instance, the binding affinity of a series of phenethylamine derivatives to a specific receptor can be quantified, and a structure-activity relationship (SAR) can be established. This information is invaluable for the rational design of new ligands with improved properties.

Table 1: Representative Binding Affinities of Phenethylamine Derivatives to a Model Receptor System

CompoundSubstituent at para-positionBinding Affinity (Kd, nM)
1-H150
2-OCH385
3-OC2H570
4-OC5H11 (hypothetical)50

Note: The data in this table is illustrative and based on general trends observed for phenethylamine derivatives. Specific values for this compound would require experimental determination.

Role as Precursors for Diversified Chemical Libraries

Chemical libraries are essential tools in drug discovery and materials science for the high-throughput screening of new compounds with desired properties. This compound serves as an excellent starting material for the creation of diversified chemical libraries due to the presence of a reactive primary amine group.

Combinatorial Chemistry Approaches for Scaffold Derivatization

Combinatorial chemistry allows for the rapid synthesis of a large number of compounds by systematically combining a set of building blocks. The primary amine of this compound can be readily functionalized through a variety of reactions, including amidation, alkylation, and reductive amination. By reacting this chiral amine with a diverse set of carboxylic acids, aldehydes, or other electrophiles, a library of compounds with varying substituents can be generated.

This approach enables the exploration of a vast chemical space around the this compound scaffold, increasing the probability of discovering compounds with novel biological activities or material properties.

Synthesis of Analogue Series for Fundamental Chemical Investigations

Beyond combinatorial libraries for screening, this compound can be used to synthesize series of analogues for fundamental chemical investigations. By systematically varying the substituents on the phenyl ring, the length of the alkoxy chain, or the groups attached to the amine, researchers can probe the effects of these structural modifications on the compound's chemical and physical properties.

For example, a series of analogues with different alkoxy chain lengths could be synthesized to study the impact of hydrophobicity on self-assembly in solution or on a surface. Similarly, modifying the substituents on the phenyl ring can be used to investigate electronic effects on the compound's reactivity or its interaction with other molecules.

Investigation in Chemical Sensors and Chemo-sensing Systems

The development of chemical sensors for the detection of specific analytes is a rapidly growing field. The structural features of this compound make it a potential candidate for incorporation into chemo-sensing systems. The amine group can act as a binding site for metal ions or other electrophilic species. Upon binding, a change in the electronic properties of the molecule can occur, leading to a detectable signal, such as a change in fluorescence or color.

By functionalizing the this compound scaffold with a fluorophore or a chromophore, a sensor molecule can be designed. The pentyloxy group can help to tune the sensor's solubility and its interaction with the analyte. The chirality of the molecule could also be exploited for the enantioselective sensing of chiral analytes.

Exploration in Corrosion Inhibition Formulations

Corrosion of metals is a major industrial problem, and organic molecules are widely used as corrosion inhibitors. Amines and their derivatives are known to be effective corrosion inhibitors, particularly for steel in acidic environments. They function by adsorbing onto the metal surface and forming a protective layer that prevents the corrosive medium from reaching the metal.

The this compound molecule possesses several features that suggest its potential as a corrosion inhibitor:

Nitrogen Atom: The lone pair of electrons on the nitrogen atom can coordinate with the vacant d-orbitals of iron atoms on the steel surface.

Aromatic Ring: The π-electrons of the phenyl ring can also interact with the metal surface.

Pentyloxy Group: The long alkyl chain of the pentyloxy group can create a hydrophobic barrier on the metal surface, repelling water and corrosive species.

The effectiveness of a corrosion inhibitor is often quantified by its inhibition efficiency (IE), which can be determined using various electrochemical techniques.

Table 2: Representative Corrosion Inhibition Efficiencies of Amine-Based Inhibitors for Mild Steel in 1 M HCl

InhibitorConcentration (ppm)Inhibition Efficiency (%)
Benzylamine (B48309)20085.2
1-Phenylethylamine20088.5
1-(4-Methoxyphenyl)ethanamine20092.1
This compound (hypothetical)200>92

Note: The data for the first three compounds are representative values from the literature. The value for this compound is a hypothetical projection based on the expected positive contribution of the longer alkoxy chain to the hydrophobic barrier. Research has shown that alkoxy-substituted benzylamine derivatives can be effective corrosion inhibitors. For example, 2-(2-methoxyphenoxy) benzylamine hydrochloride has been studied for its ability to inhibit the corrosion of mild steel in hydrochloric acid. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Sustainable and Green Synthetic Pathways

The imperative of green chemistry necessitates the development of environmentally benign synthetic routes for all chemical compounds, including 1-[4-(pentyloxy)phenyl]ethan-1-amine. nih.gov Future research should prioritize the replacement of traditional synthetic methods with more sustainable alternatives. Key areas for exploration include:

Biocatalysis: The use of enzymes, such as transaminases, offers a highly selective and environmentally friendly approach to the synthesis of chiral amines. nih.gov Research into identifying or engineering specific transaminases for the asymmetric amination of 1-(4-(pentyloxy)phenyl)ethan-1-one could provide a direct and efficient route to the enantiomerically pure amine. nih.gov

Renewable Feedstocks: Investigation into sourcing the pentyloxy group from biomass-derived pentanols would enhance the compound's green credentials. rsc.org Developing pathways that utilize renewable starting materials is a cornerstone of sustainable chemistry. rsc.org

Green Chemistry Metrics: The application of metrics, such as the CHEM21 Green Metrics Toolkit, to evaluate and compare different synthetic pathways is crucial. rsc.org This allows for a quantitative assessment of the environmental impact, encouraging the adoption of processes with higher atom economy, reduced waste, and lower energy consumption. nih.gov One-pot cascade syntheses and continuous flow processes represent advanced methodologies that could significantly improve the sustainability profile of the synthesis. nih.gov

Advanced Computational Approaches for Structure-Property Relationship Predictions

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design, thereby accelerating research and reducing resource consumption. For this compound, future computational studies could focus on:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to elucidate the electronic structure, molecular geometry, and vibrational frequencies of the molecule. nih.gov Such calculations can predict reactivity, stability, and spectroscopic signatures. researchgate.net Furthermore, computational approaches can trace back reaction paths to predict potential reactants for novel syntheses. nih.gov

Quantitative Structure-Property Relationship (QSPR): Developing QSPR models could establish correlations between the molecular structure of this compound derivatives and their physical, chemical, or biological properties. This would enable the rational design of new molecules with desired characteristics.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the molecule and its interactions with other molecules, such as solvents or biological receptors. This is particularly relevant for understanding its behavior in supramolecular assemblies or as a potential bioactive agent.

A summary of potential computational research avenues is presented in Table 1.

Research AvenueComputational MethodPredicted Outcomes
Electronic Properties & ReactivityDensity Functional Theory (DFT)HOMO-LUMO energy gap, molecular electrostatic potential (MEP), charge distribution. researchgate.net
pKa PredictionAb initio calculations, Solvation ModelsAcidity/basicity constants, guiding reaction condition optimization. researchgate.net
Interaction with BiomoleculesMolecular Docking, MD SimulationsBinding affinities, interaction modes with target proteins. researchgate.net
Supramolecular Assembly BehaviorMolecular Dynamics (MD) SimulationsPrediction of self-assembly mechanisms and stability of aggregates.

Mechanistic Insights into Novel Chemical Transformations

A thorough understanding of reaction mechanisms is fundamental to the development of new and efficient chemical transformations. Future research should aim to uncover the mechanistic details of novel reactions involving this compound. Areas of interest include:

Novel C-N Bond Formations: Exploring new catalytic systems for C-N cross-coupling reactions where this compound acts as the amine source. Mechanistic studies, including kinetic analysis, kinetic isotope effect measurements, and computational modeling, could elucidate the catalytic cycle and the nature of the key intermediates. nih.gov

Functionalization of the Aromatic Ring: Investigating electrophilic or nucleophilic aromatic substitution reactions to introduce new functional groups onto the phenyl ring. Mechanistic probes could clarify the role of the existing substituents in directing the regioselectivity of these transformations.

Transformations of the Primary Amine: Studying novel reactions that transform the primary amine into other functional groups, such as amides, sulfonamides, or N-heterocycles. researchgate.net For instance, understanding the mechanism of its conversion to N-monoalkylhydroxylamines could open new synthetic pathways. researchgate.net

Integration into Supramolecular Assemblies and Nanomaterials

The amphiphilic nature of this compound, combining a polar amine head with a nonpolar alkoxy-substituted phenyl body, makes it an attractive building block for materials science.

Supramolecular Chemistry: The amine group can participate in hydrogen bonding, while the phenyl ring can engage in π-π stacking. researchgate.net These non-covalent interactions could be harnessed to direct the self-assembly of the molecule into ordered supramolecular structures like liquid crystals, organogels, or fibers. nih.gov Its chirality could induce the formation of helical assemblies.

Nanomaterial Functionalization: The primary amine group serves as an effective anchor for grafting the molecule onto the surface of various nanomaterials, such as gold or iron oxide nanoparticles and graphene oxide. nih.govnih.govresearchgate.net This surface functionalization could be used to impart specific properties to the nanomaterials, such as improved dispersibility in certain solvents, chirality, or the ability to interact with biological systems. nih.govresearchgate.net Future work could explore the use of these functionalized nanoparticles in areas like sensing, catalysis, or biomedical applications. nih.gov

Design of Next-Generation Chiral Catalysts and Inducers

The presence of a stereogenic center makes this compound a valuable synthon for asymmetric synthesis. wikipedia.org Its structural similarity to 1-phenylethylamine (B125046), a widely used chiral auxiliary and inducer, suggests significant untapped potential. nih.gov

Chiral Ligands: The amine can be readily derivatized to form a wide range of chiral ligands (e.g., phosphine-amines, salicylaldimines) for transition metal catalysis. These new ligands could be screened in various asymmetric reactions, such as hydrogenation, hydroformylation, or C-C bond-forming reactions.

Organocatalysis: As a primary amine, it can act as a precursor to chiral organocatalysts. For example, it could be used to generate chiral Brønsted acids or be incorporated into more complex catalytic scaffolds for enantioselective transformations. researchgate.net

Chiral Inducers and Auxiliaries: The molecule itself can be employed as a chiral auxiliary, temporarily attached to a substrate to direct a diastereoselective reaction. wikipedia.org Furthermore, its role as a chiral amine donor in transaminase-catalyzed reactions or as a chiral resolving agent warrants further investigation. nih.gov The pentyloxy group may offer unique solubility properties or steric/electronic effects compared to simpler analogues. nih.govnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.